molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe

Katalognummer B1145207
CAS-Nummer: 1803026-54-1
Molekulargewicht: 390.28
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of a series of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, which have been synthesized and evaluated for their potential in medical applications, notably as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes (Dooseop Kim et al., 2005). This compound, due to its potent inhibitory activity and oral bioavailability, has been highlighted as a significant development in the search for new treatments for type 2 diabetes.

Synthesis Analysis

The synthesis of similar compounds involves multiple stages, starting from primary amines or α-amino acid derivatives and employing a constrained intramolecular “click” reaction as a key step. This process highlights the complexity and the innovative approach to synthesizing such compounds, ensuring high yields and purity without the need for chromatographic purification of products (V. Sudhir et al., 2008).

Molecular Structure Analysis

Structural investigations into this class of compounds reveal a versatile scaffold that can be utilized for designing potent antagonists for various receptors. This flexibility in the molecular structure allows for significant modifications, leading to compounds with nanomolar affinity for targeted receptors and high selectivity (M. Falsini et al., 2017).

Wissenschaftliche Forschungsanwendungen

Enantioselective Biocatalytic Production

A study explored the microbial bioreduction of a related compound, aiming to produce a chiral intermediate of Sitagliptin, an anti-diabetic drug, demonstrating the utility of microbial enzymes in generating chiral drug intermediates with high enantioselectivity and yield under optimal conditions (Wei Yanchan et al., 2016). This process was facilitated by a novel isolate of Pseudomonas pseudoalcaligenes, highlighting the potential of microbial bioreduction in pharmaceutical synthesis.

Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment

Another study introduced a novel series of beta-amino amides incorporating fused heterocycles, like triazolopiperazines, as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a therapeutic target for type 2 diabetes. The specific compound mentioned was identified as a potent, orally active DPP-IV inhibitor with excellent selectivity, bioavailability, and efficacy in preclinical models, marking its significance in the development of diabetes treatments (Dooseop Kim et al., 2005).

Synthesis and Antimicrobial Activity

The synthesis of various derivatives and their evaluation for antimicrobial activities has been a focus of research, indicating the broad spectrum of biological activities these compounds may possess. For instance, pyrazole-1,2,4-triazole hybrids were synthesized and assessed for their antibacterial and anticancer activities, showing significant potential as antimicrobials and insights into molecular docking studies for future drug development (M. Patil et al., 2021).

Anticancer Studies

Research on 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives revealed promising anti-cancer properties. These compounds were synthesized and evaluated against human colon cancer cell lines, indicating their potential in cancer treatment through mechanisms such as inducing apoptosis via the mitochondrial pathway (R. Raveesha et al., 2020).

Eigenschaften

CAS-Nummer

1803026-54-1

Produktname

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe

Molekularformel

C₁₆H₁₂F₆N₄O

Molekulargewicht

390.28

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.